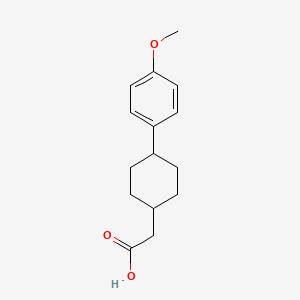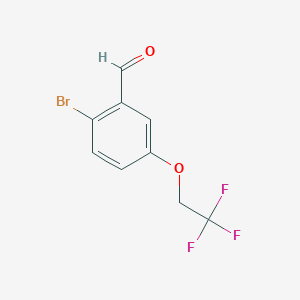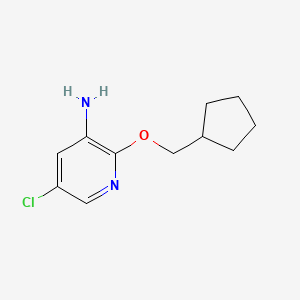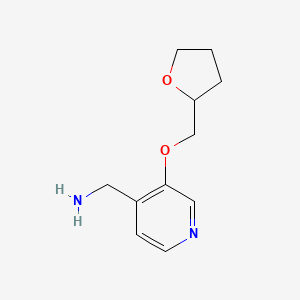
N-Boc-(+/-)-3-Amino-hept-6-endimethylamid
Übersicht
Beschreibung
N-Boc-(+/-)-3-amino-hept-6-endimethylamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-3-amino-hept-6-endimethylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects the amino group during peptide bond formation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
Target of Action
N-Boc-(+/-)-3-amino-hept-6-endimethylamide is a compound that primarily targets amines . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions, di-tert-butyl pyrocarbonate [(Boc)2O] has become an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection of amines affects the biochemical pathways of peptide synthesis . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines, and is also useful in Merrifield solid-phase peptide synthesis .
Pharmacokinetics
The compound’sbioavailability is likely influenced by its N-Boc protection, which can be readily removed under a variety of conditions .
Result of Action
The result of the compound’s action is the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This protection is achieved in excellent yields, often in short reaction times .
Action Environment
The action of N-Boc-(+/-)-3-amino-hept-6-endimethylamide can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . Moreover, the compound’s action can be conducted in a variety of conditions, including under ultrasound irradiation and catalyst-free conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-amino-hept-6-endimethylamide typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N-Boc-(+/-)-3-amino-hept-6-endimethylamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and yield. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc protection reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-(+/-)-3-amino-hept-6-endimethylamide can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: The Boc group remains intact, and the amino group may be oxidized to a nitro group.
Reduction: The Boc group remains intact, and the amide group may be reduced to an amine.
Substitution: The Boc group is removed, yielding the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Alloc-(+/-)-3-amino-hept-6-endimethylamide: Uses an allyl carbamate (Alloc) protecting group.
N-Cbz-(+/-)-3-amino-hept-6-endimethylamide: Uses a benzyl carbamate (Cbz) protecting group.
Uniqueness
N-Boc-(+/-)-3-amino-hept-6-endimethylamide is unique due to the stability of the Boc group under a wide range of conditions, making it a versatile protecting group in organic synthesis. The Boc group can be easily introduced and removed, providing flexibility in synthetic strategies .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-7-8-9-11(10-12(17)16(5)6)15-13(18)19-14(2,3)4/h7,11H,1,8-10H2,2-6H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLJIYDPZIPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propylamine](/img/structure/B1407076.png)





amine](/img/structure/B1407091.png)



![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)



